molecular formula C23H21ClN2O3S B6577581 N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide CAS No. 909075-62-3

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6577581
CAS RN: 909075-62-3
M. Wt: 440.9 g/mol
InChI Key: GPFYVQKYPVISDP-UHFFFAOYSA-N
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Description

The compound “N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and is commonly used in drug design due to its lipophilic properties and chemical stability . The molecule also contains a thiazole ring, which is a heterocyclic compound that often exhibits therapeutic properties. The chromene-3-carboxamide moiety is a common structure in various bioactive compounds .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques would provide detailed information about the compound’s 3D structure and the spatial arrangement of its atoms .

Scientific Research Applications

Antiviral Activity

NSC675796 has been investigated for its antiviral potential. Notably, a study synthesized a hybrid compound, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide , by reacting amantadine (a known DENV inhibitor) with 4-(chlorosulfonyl)benzoic acid. This hybrid compound demonstrated significant anti-Dengue virus serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . Further research could explore its efficacy against other viral infections.

Medicinal Chemistry

NSC675796 falls within the realm of medicinal chemistry. Its structural features make it a potential candidate for drug development. Researchers have synthesized derivatives containing thiosemicarbazide, isothiourea, or 4-thiazolidinone moieties. These derivatives exhibit antibacterial, antifungal, and/or anti-proliferative properties . Investigating its pharmacological effects in more detail could yield valuable insights.

Arylation Reactions

The Chan–Lam reaction, utilizing adamantane-containing amines, has been employed to obtain various drugs. While not directly related to NSC675796, this highlights the broader utility of adamantane-based compounds in drug discovery .

Peptidomimetics

NSC675796 derivatives could serve as building blocks for conformationally restricted peptidomimetics. These mimics play a crucial role in drug design and bioactivity modulation .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed as a drug, the mechanism might involve interaction with a specific biological target. Predicting the mechanism of action would require further information about the compound’s intended use and biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are regulated by organizations like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its physical, chemical, and biological properties. This could involve in vitro and in vivo studies, computational modeling, and various analytical techniques .

properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-chloro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-16-1-2-18-15(6-16)7-17(21(28)29-18)20(27)26-22-25-19(11-30-22)23-8-12-3-13(9-23)5-14(4-12)10-23/h1-2,6-7,11-14H,3-5,8-10H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFYVQKYPVISDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC6=C(C=CC(=C6)Cl)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide

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